molecular formula C15H18N4O3 B2941990 (1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone CAS No. 515848-30-3

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

Cat. No. B2941990
CAS RN: 515848-30-3
M. Wt: 302.334
InChI Key: TYULJQUQQSXPOX-UHFFFAOYSA-N
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Description

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone, commonly known as FPL 64176, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a key role in regulating the levels of cyclic adenosine monophosphate (cAMP) in the body. By inhibiting PDE4, FPL 64176 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study delves into the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor, highlighting the importance of conformational analysis and pharmacophore modeling. This research contributes to understanding the steric and electrostatic requirements for receptor binding and antagonist activity, applicable in the design of new therapeutic agents (Shim et al., 2002).

Synthesis and Biological Activities

Another area of application is in the synthesis and evaluation of derivatives for their biological activities. A study reports on the synthesis of pyrazole derivatives, assessing their antibacterial and antioxidant activities. Such compounds hold potential in the development of new drugs with improved efficacy and safety profiles (Golea Lynda, 2021).

Development of Novel Compounds

Research into novel synthetic pathways for producing derivatives containing the pyrazole moiety is another significant application. This work supports the discovery of new compounds with potential applications in medicinal chemistry, highlighting innovative approaches to compound synthesis (Abdelhamid et al., 2012).

Antimicrobial and Antifungal Agents

The antimicrobial and antifungal properties of newly synthesized pyrazole and isoxazole derivatives, including those structurally related to the compound of interest, have been extensively studied. These findings are crucial for developing new treatments for bacterial and fungal infections, showcasing the compound's potential in creating effective antimicrobial agents (Sanjeeva et al., 2022).

Anticancer Activity

Research has also been conducted on novel pyrazole derivatives for their potential as antimicrobial and anticancer agents. This work is vital for the ongoing search for more effective and less toxic cancer treatments, demonstrating the compound's role in the development of new oncological therapies (Hafez et al., 2016).

Corrosion Inhibition

The compound and its derivatives have been studied for their effectiveness as corrosion inhibitors on mild steel in acidic mediums. This research has implications for industrial applications, where preventing metal corrosion is crucial (Singaravelu et al., 2022).

Mechanism of Action

properties

IUPAC Name

[4-(1,3-dimethylpyrazole-4-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-11-12(10-17(2)16-11)14(20)18-5-7-19(8-6-18)15(21)13-4-3-9-22-13/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYULJQUQQSXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-dimethyl-1H-pyrazol-4-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone

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